(3R)-3-Formamido-4-methylpentanoic acid
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Overview
Description
(3R)-3-Formamido-4-methylpentanoic acid: is a compound derived from leucine, an essential amino acid. It belongs to the class of α-amino acids and plays crucial roles in protein synthesis and metabolism. Leucine derivatives like this one have diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes:: The synthetic preparation of (3R)-3-Formamido-4-methylpentanoic acid involves several steps
Starting Material: Begin with commercially available leucine or its derivatives.
Formylation: Introduce the formyl group (-CHO) at the desired position (3rd carbon) using appropriate reagents and conditions.
Methyl Group Addition: Add a methyl group (-CH₃) to the 4th carbon.
Purification: Purify the compound through recrystallization or chromatography.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically follows similar principles. Optimization for yield, cost, and scalability is essential.
Chemical Reactions Analysis
(3R)-3-Formamido-4-methylpentanoic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the formyl group yields the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH₄) for reduction and acetic anhydride for formylation are commonly used.
Major Products: The primary product is the formamido acid itself, but derivatives may also form.
Scientific Research Applications
Chemistry::
Peptide Synthesis: Used as a building block in peptide synthesis.
Chiral Ligands: Its chiral nature makes it valuable in asymmetric synthesis.
Protein Structure Studies: Leucine derivatives aid in understanding protein folding and interactions.
Metabolic Pathways: Studying leucine metabolism provides insights into cellular processes.
Pharmaceuticals: Leucine derivatives may serve as drug intermediates.
Flavor Enhancers: Leucine contributes to savory flavors.
Mechanism of Action
The exact mechanism of action for **(3R)-3-Formamido-4-m
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(3R)-3-formamido-4-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)3-7(10)11/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |
InChI Key |
FGHDKKGSFZILPH-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)NC=O |
Canonical SMILES |
CC(C)C(CC(=O)O)NC=O |
Origin of Product |
United States |
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